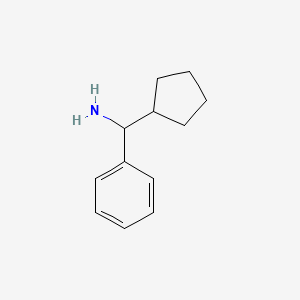

Cyclopentyl(phenyl)methanamine

Description

Properties

IUPAC Name |

cyclopentyl(phenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNFMVFGDNZPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40484007 | |

| Record name | cyclopentyl(phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23459-36-1 | |

| Record name | cyclopentyl(phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentyl(phenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Cyclopentyl(phenyl)methanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Cyclopentyl(phenyl)methanamine, a compound of interest in organic synthesis and pharmaceutical research. The document outlines its fundamental molecular properties, a representative synthetic protocol, and its potential applications as a versatile chemical building block.

Core Molecular Data

This compound is an organic compound recognized for its utility as a synthetic intermediate.[1][2] Its molecular structure, which incorporates both a cyclopentyl and a phenyl group, makes it a valuable component in the development of novel therapeutic agents.[1]

Below is a summary of its key quantitative data.

| Property | Value |

| Molecular Formula | C₁₂H₁₇N[1][2][3] |

| Molecular Weight | 175.27 g/mol [1][3] |

| CAS Number | 23459-36-1[1][2][3] |

Representative Synthetic Protocol

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on general organic chemistry principles. The following protocol describes a potential method for its preparation.

Synthesis of this compound via Grignard Reaction and Reductive Amination

This two-step process involves the formation of a ketone intermediate followed by reductive amination.

Step 1: Synthesis of Cyclopentyl(phenyl)methanone

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert nitrogen atmosphere, add magnesium turnings.

-

Grignard Reagent Formation: Add a solution of bromocyclopentane in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings to initiate the Grignard reaction.

-

Addition of Benzonitrile: Once the Grignard reagent has formed, cool the reaction mixture to 0°C and add a solution of benzonitrile in anhydrous THF dropwise.

-

Quenching and Extraction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of aqueous hydrochloric acid. The aqueous layer is then extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, cyclopentyl(phenyl)methanone, is purified by column chromatography.

Step 2: Reductive Amination to Form this compound

-

Reaction Mixture: In a round-bottom flask, dissolve the purified cyclopentyl(phenyl)methanone in methanol. Add ammonium acetate and sodium cyanoborohydride.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

-

Workup: Quench the reaction by adding water. Make the solution basic by adding aqueous sodium hydroxide.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product, this compound.

Logical Workflow and Diagrams

The following diagrams illustrate the logical progression of the synthetic pathway described above.

Caption: Synthetic workflow for this compound.

Caption: High-level overview of the synthesis process.

References

An In-depth Technical Guide to C12H17N Amine Compounds in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols for key amine compounds with the molecular formula C12H17N. This document focuses on four primary isomers: 4-benzylpiperidine, 1-benzylpiperidine, 4-cyclohexylaniline, and N-cyclohexylaniline, which have garnered interest in medicinal chemistry and drug development for their diverse pharmacological profiles.

Introduction to C12H17N Amine Isomers

The chemical formula C12H17N represents a variety of structural isomers, each with unique physicochemical properties and biological activities. This guide will focus on four prominent isomers that serve as important scaffolds and intermediates in the design and synthesis of novel therapeutic agents. The IUPAC names for these compounds are:

-

4-Benzylpiperidine

-

1-Benzylpiperidine

-

4-Cyclohexylaniline

-

N-Cyclohexylaniline

These compounds have been investigated for their potential in treating a range of conditions, including neurological disorders and as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1]

Physicochemical and Pharmacological Data

The following tables summarize key quantitative data for the four C12H17N amine isomers, providing a comparative overview of their properties and biological activities.

Table 1: Physicochemical Properties

| Compound | IUPAC Name | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 1 | 4-Benzylpiperidine | 175.27 | 270 | - |

| 2 | 1-Benzylpiperidine | 175.27 | - | - |

| 3 | 4-Cyclohexylaniline | 175.27 | - | - |

| 4 | N-Cyclohexylaniline | 175.27 | 191-192 (at 73 mmHg)[2] | 14-15[2] |

Table 2: Pharmacological Data

| Compound | Target | Assay | Activity (nM) | Reference |

| 4-Benzylpiperidine | Dopamine Transporter (DAT) | Monoamine Release | EC50 = 109 | [3] |

| Norepinephrine Transporter (NET) | Monoamine Release | EC50 = 41.4 | [3] | |

| Serotonin Transporter (SERT) | Monoamine Release | EC50 = 5,246 | [3] | |

| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | IC50 = 130,000 | [3] | |

| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | IC50 = 750,000 | [3] | |

| 1-Benzylpiperidine Derivative (Compound 19) | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 = 5,100 | [4] |

| 1-Benzylpiperidine Derivative (Compound 28) | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 = 410 | [5] |

| 1-Benzylpiperidine Derivative (Compound 20) | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 = 5,940 | [5] |

| N-Benzylpiperazine Derivative (Compound 15) | Sigma-1 Receptor (σ1R) | Radioligand Binding | Ki = 1.6 | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of the C12H17N amine isomers.

Synthesis Protocols

3.1.1. Synthesis of 4-Benzylpiperidine

A common method for the synthesis of 4-benzylpiperidine involves the reaction of 4-cyanopyridine with toluene to yield 4-benzylpyridine, followed by catalytic hydrogenation of the pyridine ring.[3][7]

-

Step 1: Synthesis of 4-Benzylpyridine:

-

In a suitable reaction vessel, combine 4-cyanopyridine and an excess of toluene.

-

The reaction is typically carried out in the presence of a strong base, such as sodium amide, at elevated temperatures.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted and purified.

-

-

Step 2: Catalytic Hydrogenation of 4-Benzylpyridine:

-

Dissolve 4-benzylpyridine in a suitable solvent, such as ethanol or methanol.

-

Add a palladium on carbon (Pd/C) catalyst.[8]

-

The mixture is then subjected to hydrogenation under a hydrogen atmosphere.

-

After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield 4-benzylpiperidine.[8]

-

3.1.2. Synthesis of 1-Benzylpiperidine

1-Benzylpiperidine and its derivatives are often synthesized via N-alkylation of piperidine with a benzyl halide.[9]

-

Reaction Setup:

-

In a round-bottom flask, dissolve piperidine in a suitable solvent such as acetonitrile or dimethylformamide.

-

Add an inorganic base, for example, potassium carbonate.

-

To this mixture, add benzyl bromide or benzyl chloride dropwise.

-

-

Reaction and Work-up:

-

Heat the reaction mixture to reflux and monitor its progress using TLC.[9]

-

After completion, cool the mixture and filter to remove the base.[9]

-

Concentrate the filtrate and dissolve the residue in a solvent like dichloromethane.[9]

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.[9]

-

Dry the organic layer, filter, and concentrate to obtain the crude product, which can be further purified by column chromatography.[9]

-

3.1.3. Synthesis of N-Cyclohexylaniline

N-cyclohexylaniline can be synthesized through the reaction of cyclohexanone with aniline in the presence of nitrobenzene.[10]

-

Procedure:

-

Combine cyclohexanone, aniline, and nitrobenzene in a reaction vessel.[10]

-

The reaction is carried out following a procedure similar to that for the synthesis of diphenylamine, which typically involves heating the mixture.[10]

-

The product, N-cyclohexylaniline, is obtained along with diphenylamine and triphenylamine as byproducts.[10]

-

Biological Assay Protocols

3.2.1. In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is commonly used to determine the IC50 value of potential AChE inhibitors, such as derivatives of 1-benzylpiperidine.[11]

-

Objective: To quantify the concentration of a test compound required to inhibit 50% of AChE activity.

-

Materials:

-

Acetylcholinesterase (from electric eel or recombinant human)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the phosphate buffer, DTNB, and the test compound solution.

-

Initiate the reaction by adding the AChE enzyme and incubate.

-

Add the substrate (ATCI) to start the enzymatic reaction.

-

Measure the absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Signaling Pathways and Experimental Workflows

The biological effects of C12H17N amine isomers are mediated through their interaction with various cellular targets and signaling pathways.

4-Benzylpiperidine and Monoamine Transporter Interaction

4-Benzylpiperidine acts as a monoamine releasing agent, primarily affecting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3] This interaction leads to an increase in the extracellular concentrations of these neurotransmitters.

References

- 1. guidechem.com [guidechem.com]

- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Benzylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cyclopentyl(phenyl)methanamine: Chemical Structure, Stereoisomers, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl(phenyl)methanamine is a primary amine of significant interest in medicinal chemistry and organic synthesis, serving as a versatile building block for novel therapeutic agents.[1] Its structure, which incorporates both a bulky cyclopentyl group and an aromatic phenyl group attached to a central chiral carbon, provides a unique scaffold for exploring structure-activity relationships. This guide provides a comprehensive overview of its chemical structure, the nature of its stereoisomers, and detailed experimental protocols for its synthesis, chiral resolution, and analysis.

Chemical Structure and Physicochemical Properties

This compound, also known as α-cyclopentylbenzylamine, possesses a single chiral center at the carbon atom bonded to the cyclopentyl, phenyl, and amino groups. This chirality is a critical feature, as the individual enantiomers can exhibit markedly different pharmacological and toxicological profiles.

dot

Caption: General structure of this compound.

Quantitative Data

The following table summarizes the key physicochemical properties of racemic this compound. Data for individual enantiomers, such as specific optical rotation, are typically determined empirically after chiral resolution.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇N | [1][2] |

| Molecular Weight | 175.27 g/mol | [1] |

| Boiling Point | 274.8 ± 9.0 °C (Predicted) | [2][3] |

| Density | 1.0 ± 0.1 g/cm³ (Predicted) | [2][3] |

| pKa | 9.36 ± 0.10 (Predicted) | [2] |

| LogP | 2.93 (Predicted) | [3] |

| Flash Point | 115.2 ± 9.3 °C (Predicted) | [3] |

Stereoisomerism

Due to the presence of a single stereocenter, this compound exists as a pair of enantiomers: (R)-cyclopentyl(phenyl)methanamine and (S)-cyclopentyl(phenyl)methanamine. A 1:1 mixture of these enantiomers is known as a racemic mixture or racemate, which is optically inactive.[4] The separation of these stereoisomers is crucial for pharmaceutical applications, as one enantiomer may be therapeutically active while the other could be inactive or even cause adverse effects.

dot

Caption: (R) and (S) enantiomers of this compound.

Experimental Protocols

Synthesis via Reductive Amination

A common and effective method for synthesizing racemic this compound is the reductive amination of cyclopentyl phenyl ketone. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired primary amine.[5][6]

Protocol: Reductive Amination of Cyclopentyl Phenyl Ketone

-

Imine Formation:

-

In a round-bottom flask, dissolve cyclopentyl phenyl ketone (1 equivalent) and a large excess of ammonium acetate (10 equivalents) in methanol.

-

Add a catalytic amount of glacial acetic acid to adjust the pH to approximately 4-5.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin-Layer Chromatography (TLC).[7]

-

-

Reduction:

-

Once significant imine formation is observed, add sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise to the reaction mixture.[7] Caution: Gas evolution may occur. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a suitable alternative reducing agent.[8]

-

Continue stirring the reaction at room temperature overnight.[7]

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Add diethyl ether to the aqueous residue and basify with a saturated sodium bicarbonate solution to a pH of ~9.

-

Separate the organic layer and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[7]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude amine by column chromatography on silica gel or by vacuum distillation.

-

Chiral Resolution of Racemic Amine

The separation of enantiomers, or chiral resolution, is a critical step to isolate the individual stereoisomers. A classical and robust method involves the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid.[9][10] The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

dot

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol: Diastereomeric Salt Resolution

-

Salt Formation:

-

Dissolve racemic this compound (1 equivalent) in a suitable solvent, such as methanol or ethanol.

-

In a separate flask, dissolve a chiral resolving agent, for example, (+)-tartaric acid (0.5 equivalents, as it is a diacid), in the same solvent, warming gently if necessary.[9]

-

Slowly add the acid solution to the amine solution with stirring. The diastereomeric salts should begin to precipitate.

-

-

Fractional Crystallization:

-

Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to maximize the crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This solid is enriched in one diastereomer.

-

The filtrate is now enriched in the other, more soluble diastereomer.

-

-

Liberation of Free Amine:

-

Suspend the collected crystals in water and add a strong base (e.g., 10% NaOH solution) until the pH is >10 to deprotonate the amine and dissolve the tartrate salt.

-

Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extract with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield one of the pure enantiomers.

-

Repeat the process with the filtrate from step 2 to isolate the other enantiomer. The optical purity of each enantiomer should be confirmed by chiral HPLC.

-

Analytical Method for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for determining the enantiomeric purity (or enantiomeric excess, e.e.) of a chiral compound.[11][12] Polysaccharide-based and cyclodextrin-based CSPs are particularly effective for separating chiral primary amines.[11][13]

Protocol: Chiral HPLC Analysis

-

Column Selection:

-

Mobile Phase Preparation:

-

For normal-phase chromatography, a typical mobile phase consists of a mixture of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v).[14]

-

To improve peak shape and resolution for amines, it is crucial to add a basic additive to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%.[11]

-

-

Chromatographic Conditions:

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV detection at a suitable wavelength for the phenyl group (e.g., 254 nm).

-

Injection Volume: 5-20 µL.

-

-

Sample Preparation:

-

Prepare a dilute solution of the amine sample (~1 mg/mL) in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject a sample of the racemic mixture to determine the retention times of the two enantiomers.

-

Inject the resolved enantiomer samples to determine their purity. The enantiomeric excess (% e.e.) can be calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100

-

Conclusion

This compound represents a valuable chiral scaffold for synthetic and medicinal chemistry. Understanding its stereochemical nature is fundamental to its application. The protocols detailed in this guide for synthesis, resolution, and analysis provide a robust framework for researchers to produce and characterize the enantiomerically pure forms of this compound, enabling further investigation into its potential as a key intermediate in the development of new chemical entities.

References

- 1. This compound|CAS 23459-36-1 [benchchem.com]

- 2. This compound [chembk.com]

- 3. 1-Cyclopentyl-1-phenylmethanamine | CAS#:23459-36-1 | Chemsrc [chemsrc.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 10. stereoelectronics.org [stereoelectronics.org]

- 11. benchchem.com [benchchem.com]

- 12. yakhak.org [yakhak.org]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. chromatographyonline.com [chromatographyonline.com]

Spectroscopic data for Cyclopentyl(phenyl)methanamine characterization (NMR, IR, MS)

Introduction: The Imperative of Orthogonal Structural Verification

This guide provides an in-depth examination of the spectroscopic data expected for Cyclopentyl(phenyl)methanamine (Molecular Formula: C₁₂H₁₇N, Molecular Weight: 175.27 g/mol ). We will explore the theoretical underpinnings and practical application of four cornerstone analytical techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing the data from these distinct methods, we can construct a self-validating and robust "fingerprint" of the molecule, ensuring the highest degree of confidence in its structure. This document is intended for researchers and scientists who require not just the data, but a causal understanding of how that data is generated from the molecule's unique architecture.

Molecular Structure and Atom Labeling

To facilitate a clear and precise discussion, the atoms in this compound are labeled according to the structure below. This nomenclature will be used throughout the guide to assign specific spectroscopic signals to their corresponding nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) will align in an external magnetic field and can be excited into higher energy states by radiofrequency radiation. The precise frequency required for this transition (the chemical shift) is exquisitely sensitive to the local electronic environment of each nucleus, providing a detailed map of the molecule's connectivity.

Experimental Protocol: NMR

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), within a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for a broad range of organic compounds and its single, easily identifiable residual solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the solvent by the manufacturer and serves as the internal reference standard (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will automatically "lock" onto the deuterium signal of the solvent to correct for any magnetic field drift. The magnetic field is then "shimmed" to maximize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

-

Acquisition (¹H NMR): A standard one-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8 to 16 scans are usually averaged to improve the signal-to-noise ratio.

-

Acquisition (¹³C NMR): A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier Transform to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal.

¹H NMR Spectroscopy: Data Interpretation

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic nature (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Expected ¹H NMR Data (Predicted for CDCl₃, 400 MHz)

| Label (Fig. 1) | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|---|

| H₂', H₃', H₄', H₅', H₆' | Aromatic Protons | ~ 7.20 - 7.40 | Multiplet (m) | 5H | Protons on the phenyl ring reside in the typical aromatic region. The signals will likely overlap into a complex multiplet. |

| Hα | Benzylic Methine | ~ 3.5 - 3.8 | Doublet (d) | 1H | This proton is deshielded by the adjacent electron-withdrawing nitrogen and the anisotropic effect of the phenyl ring. It is coupled to the H1'' proton. |

| H₁'' | Cyclopentyl Methine | ~ 2.0 - 2.3 | Multiplet (m) | 1H | Deshielded relative to other cyclopentyl protons due to its proximity to the benzylic position. It will be a complex multiplet due to coupling with Hα and the adjacent CH₂ groups on the ring. |

| H₂''- H₅'' | Cyclopentyl Methylene | ~ 1.2 - 1.9 | Multiplet (m) | 8H | These aliphatic protons are in the shielded region of the spectrum. The diastereotopic nature of the protons on each CH₂ group and coupling to neighbors will result in a complex, overlapping multiplet. |

| NH₂ | Amine Protons | ~ 1.5 - 2.5 (variable) | Broad Singlet (br s) | 2H | The chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and exchange. The signal may disappear upon D₂O exchange.[1] |

¹³C NMR Spectroscopy: Data Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom, providing a direct count of non-equivalent carbons and information about their chemical environment.

Expected ¹³C NMR Data (Predicted for CDCl₃, 100 MHz)

| Label (Fig. 1) | Assignment | Predicted Shift (δ, ppm) | Rationale |

|---|---|---|---|

| C₁' | Quaternary Aromatic | ~ 142 - 145 | The ipso-carbon attached to the methine group, deshielded. |

| C₂', C₃', C₄', C₅', C₆' | Aromatic CH | ~ 126 - 129 | Standard chemical shift range for monosubstituted benzene ring carbons.[2] |

| Cα | Benzylic Methine | ~ 65 - 70 | This carbon is significantly deshielded due to direct attachment to both the phenyl ring and the electronegative nitrogen atom. |

| C₁'' | Cyclopentyl Methine | ~ 45 - 50 | Aliphatic carbon deshielded by its proximity to the benzylic carbon. |

| C₂'' - C₅'' | Cyclopentyl Methylene | ~ 25 - 32 | Typical range for aliphatic sp³ hybridized carbons in a five-membered ring. At least two distinct signals are expected for the C2''/C5'' and C3''/C4'' pairs.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, wagging). The specific frequencies at which a molecule absorbs are characteristic of the types of chemical bonds present, making it an excellent tool for identifying functional groups.

Experimental Protocol: IR

Objective: To identify the key functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Background: Record a background spectrum of the clean ATR crystal (typically diamond or germanium). This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

-

Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000 - 400 cm⁻¹). A total of 16 to 32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.

IR Spectroscopy: Data Interpretation

The spectrum is analyzed by identifying characteristic absorption bands that correspond to specific functional groups. For this compound, we are primarily looking for evidence of the primary amine (N-H bonds), the aromatic ring (C=C and C-H bonds), and the aliphatic chains (C-H bonds).

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Comments |

|---|---|---|---|---|

| ~ 3300 - 3400 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium, Sharp | The presence of two distinct bands in this region is a hallmark of a primary amine (R-NH₂).[4] |

| ~ 3020 - 3080 | Aromatic C-H Stretch | Phenyl Ring | Medium | Absorption just above 3000 cm⁻¹ is characteristic of sp² C-H bonds. |

| ~ 2850 - 2960 | Aliphatic C-H Stretch | Cyclopentyl & Methine | Strong | Absorption just below 3000 cm⁻¹ is characteristic of sp³ C-H bonds. This will likely be the most intense region of the spectrum. |

| ~ 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium | This bending vibration further confirms the presence of the -NH₂ group.[5] |

| ~ 1450 - 1600 | C=C Aromatic Ring Stretch | Phenyl Ring | Medium | A series of sharp bands characteristic of the aromatic skeleton. |

| ~ 1020 - 1250 | C-N Stretch | Aliphatic Amine | Medium-Weak | This band confirms the carbon-nitrogen bond.[1] |

| ~ 690 - 770 | C-H Out-of-Plane Bend | Monosubstituted Benzene | Strong | A strong band (or pair of bands) in this region is highly indicative of a monosubstituted phenyl ring. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and, through analysis of its fragmentation patterns, valuable structural information. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Experimental Protocol: MS

Objective: To determine the molecular weight and analyze the fragmentation pattern to support the proposed structure.

Methodology (GC-MS with Electron Ionization):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC). The GC separates the sample from any impurities based on boiling point and column affinity. A standard HP-5ms column or equivalent is typically used.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is subjected to a 70 eV electron beam. This forms a high-energy molecular ion (M•⁺).

-

Fragmentation: The unstable molecular ion fragments into smaller, charged ions (fragment ions) and neutral radicals.

-

Mass Analysis: The positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrometry: Data Interpretation

The mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z is typically the molecular ion (M•⁺), which confirms the molecular weight of the compound. The other peaks represent fragment ions, and their masses can be used to deduce the structure of the original molecule.

Expected Fragmentation Pattern for this compound (MW = 175.27)

| m/z Value | Proposed Fragment Ion | Formula | Comments |

|---|---|---|---|

| 175 | [M]•⁺ | [C₁₂H₁₇N]•⁺ | Molecular Ion Peak . Its presence confirms the molecular weight. As an amine, it should be an odd number, which it is.[6][7] |

| 174 | [M-H]•⁺ | [C₁₂H₁₆N]•⁺ | Loss of a hydrogen atom, a common fragmentation for amines. |

| 106 | [C₇H₈N]⁺ | Phenyl-CH=NH₂⁺ | Base Peak (likely) . Formed by α-cleavage, the most favorable fragmentation pathway for amines, which results in the loss of the cyclopentyl radical. This is a very stable, resonance-stabilized iminium ion. |

| 91 | [C₇H₇]⁺ | Tropylium ion | A classic fragment for benzyl-containing compounds, formed by cleavage of the Cα-C₁'' bond followed by rearrangement. While the m/z 106 fragment is often more dominant in benzylamines, this is still a highly probable and diagnostic peak.[8][9] |

| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of the entire side chain. |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation | Formed by cleavage of the Cα-C₁'' bond with charge retention on the cyclopentyl group. |

Conclusion

The comprehensive characterization of this compound requires the synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of critical functional groups—most notably the primary amine and the monosubstituted phenyl ring. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation pathways, with the α-cleavage product at m/z 106 being a particularly diagnostic signal.

By integrating the data from these three orthogonal methods, a scientist can build a self-validating case for the structure of the target molecule. Each technique probes a different aspect of the molecular architecture, and their collective agreement provides the highest possible level of confidence, a standard essential for progression in any research or development pipeline.

References

- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 2. compoundchem.com [compoundchem.com]

- 3. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 9. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of Cyclopentyl(phenyl)methanamine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl(phenyl)methanamine is a primary amine featuring a core structure where a cyclopentyl group and a phenyl group are attached to a central aminomethyl carbon. As a structural motif present in various compounds of interest in medicinal chemistry and materials science, a thorough understanding of its spectroscopic properties is essential for synthesis confirmation, purity assessment, and structural elucidation of its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for these purposes.

This technical guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectral data for this compound. In the absence of experimentally acquired spectra in public databases, this document leverages computational NMR prediction methodologies to forecast the chemical shifts and coupling patterns. These prediction tools utilize sophisticated algorithms, including HOSE (Hierarchical Organisation of Spherical Environments) codes, machine learning, and neural networks, to provide accurate estimations based on extensive spectral libraries.[1][2][3][4]

Methodology for NMR Prediction

The prediction of NMR spectra is a computational process that calculates the magnetic shielding of each nucleus in a molecule to determine its chemical shift.[5] Modern NMR prediction software combines several powerful algorithms to achieve high accuracy.[2][4][6]

Common Methodologies Include:

-

HOSE Code-Based Prediction: This method uses a linear description of an atom's spherical environment. The algorithm searches a database for similar structural fragments with known, assigned chemical shifts to estimate the shift for the atom in the query structure.[1][3]

-

Machine Learning and Neural Networks: These approaches are trained on vast datasets of experimental NMR data.[4][7][8] By learning the complex relationships between molecular structure and spectral output, these models can predict chemical shifts with high precision, even for novel chemical spaces.[1][4]

-

Incremental Methods: This technique relies on a base chemical shift for a fundamental structure (e.g., methane or benzene) and applies additive corrections for each substituent, considering their electronegativity and spatial arrangement.

The data presented in this guide are consensus predictions derived from principles underlying these established computational methods. The predictions are referenced against tetramethylsilane (TMS) at δ = 0.00 ppm.

Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The provided structure includes atom numbering for clear assignment of the predicted chemical shifts.

Structure for NMR Assignment:

Table 1: Predicted ¹H NMR Data for this compound

(Solvent: CDCl₃, Reference: TMS)

| Atom Position(s) | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-6' | Phenyl (ortho) | 7.35 - 7.25 | Multiplet (m) | 2H |

| H-3', H-5' | Phenyl (meta) | 7.35 - 7.25 | Multiplet (m) | 2H |

| H-4' | Phenyl (para) | 7.25 - 7.15 | Multiplet (m) | 1H |

| H-α | Benzylic CH | ~3.85 | Triplet (t) | 1H |

| H-1'' | Cyclopentyl CH | ~2.10 | Multiplet (m) | 1H |

| NH₂ | Amine | ~1.95 (broad) | Singlet (s) | 2H |

| H-2'', H-5'' | Cyclopentyl CH₂ | 1.80 - 1.40 | Multiplet (m) | 4H |

| H-3'', H-4'' | Cyclopentyl CH₂ | 1.80 - 1.40 | Multiplet (m) | 4H |

Note: The phenyl protons (H-2' to H-6') are expected to overlap, forming a complex multiplet. The chemical shift of the amine (NH₂) protons is highly dependent on solvent, concentration, and temperature and may appear as a broad signal.[9]

Table 2: Predicted ¹³C NMR Data for this compound

(Solvent: CDCl₃, Reference: TMS)

| Atom Position(s) | Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' | Phenyl (ipso) | ~144.5 |

| C-2', C-6' | Phenyl (ortho) | ~128.6 |

| C-3', C-5' | Phenyl (meta) | ~127.5 |

| C-4' | Phenyl (para) | ~126.8 |

| C-α | Benzylic CH | ~62.0 |

| C-1'' | Cyclopentyl CH | ~48.5 |

| C-2'', C-5'' | Cyclopentyl CH₂ | ~30.5 |

| C-3'', C-4'' | Cyclopentyl CH₂ | ~25.2 |

Experimental Protocols

While the data above is predicted, obtaining experimental data would follow a standard protocol for NMR analysis of small organic molecules.[10]

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[10]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[10] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peaks.[11][12]

-

Homogenization: Ensure the sample is fully dissolved. Vortexing or gentle sonication can be used if necessary.

-

Transfer: Using a pipette, transfer the solution into a standard 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.

2. Instrument Parameters (¹H NMR):

-

Pulse Program: Standard 1D Proton (e.g., 'zg30').

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for good signal-to-noise.

-

Receiver Gain (RG): Calibrate automatically.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

3. Instrument Parameters (¹³C NMR):

-

Pulse Program: Standard 1D Carbon with proton decoupling (e.g., 'zgpg30').

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Receiver Gain (RG): Calibrate automatically.

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

Visualizations

Workflow for NMR Spectrum Prediction

The following diagram illustrates the generalized workflow for the computational prediction of NMR spectra, from initial structure input to the final data output.

Caption: A workflow diagram illustrating the computational process of NMR spectral prediction.

This guide provides a foundational understanding of the expected NMR characteristics of this compound. These predicted data serve as a valuable reference for researchers working with this compound, aiding in spectral assignment and confirming its synthesis. For definitive structural analysis, experimental verification remains the gold standard.

References

- 1. acdlabs.com [acdlabs.com]

- 2. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 3. Accurate NMR spectrum predictionsoftware "NMRPredict" | Products | JEOL Ltd. [jeol.com]

- 4. Download NMR Predict - Mestrelab [mestrelab.com]

- 5. docs.chemaxon.com [docs.chemaxon.com]

- 6. NMR Predict Desktop [modgraph.co.uk]

- 7. PROSPRE [prospre.ca]

- 8. CASPRE [caspre.ca]

- 9. Proton NMR Table [www2.chemistry.msu.edu]

- 10. benchchem.com [benchchem.com]

- 11. repositorio.uam.es [repositorio.uam.es]

- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

Physical properties of Cyclopentyl(phenyl)methanamine (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl(phenyl)methanamine is a primary amine featuring a structural framework that combines a cyclopentyl ring and a phenyl group attached to a central aminomethyl scaffold. This compound serves as a valuable building block in medicinal chemistry and organic synthesis. A thorough understanding of its physical properties, such as boiling point and density, is fundamental for its application in drug design, process development, and quality control. This technical guide provides an in-depth overview of these key physicochemical parameters, supported by generalized experimental methodologies for their determination.

Core Physical Properties

The physical characteristics of this compound are essential for predicting its behavior in various chemical and biological systems. The boiling point provides insight into its volatility, which is crucial for purification processes like distillation, while its density is a key parameter for formulation and reaction stoichiometry calculations.

Data Summary

The table below summarizes the available quantitative data for the boiling point and density of this compound. It is important to note that the cited values are often predicted or estimated based on computational models.

| Physical Property | Value | Notes |

| Boiling Point | 274.8 ± 9.0 °C | Predicted value at 760 mmHg.[1] |

| Density | 1.0 ± 0.1 g/cm³ | Predicted value.[1] |

| 1.022 ± 0.06 g/cm³ | Predicted value.[2] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a primary amine like this compound, intermolecular hydrogen bonding, in addition to van der Waals forces, results in a relatively high boiling point compared to non-polar compounds of similar molecular weight.[3][4]

Methodology: Ebulliometry

A common and accurate method for determining the boiling point of a pure liquid is ebulliometry.

-

Apparatus Setup: An ebulliometer, an apparatus designed for precise boiling point measurements, is assembled. This typically consists of a boiling flask, a condenser, and a high-precision thermometer or thermocouple.

-

Sample Preparation: A pure sample of the amine is placed into the boiling flask.

-

Heating and Equilibration: The sample is heated gently. The apparatus is designed to ensure that the thermometer bulb is bathed in the vapor of the boiling liquid and washed by the condensing liquid, ensuring a true equilibrium temperature is measured.

-

Pressure Measurement: The atmospheric pressure is accurately measured using a calibrated barometer, as the boiling point is pressure-dependent.

-

Data Recording: Once the temperature reading stabilizes, indicating that the liquid and vapor are in equilibrium, the boiling point temperature is recorded along with the corresponding pressure.

-

Correction to Standard Pressure (Optional): If the measurement is not performed at standard pressure (760 mmHg), the observed boiling point can be corrected using established nomographs or the Clausius-Clapeyron equation.

Determination of Density

The density of a substance is its mass per unit volume. For liquid amines, this property can be accurately determined using a vibrating tube densiteter.[1][2][5]

Methodology: Vibrating Tube Densitometry

-

Apparatus: An oscillating U-tube densitometer (e.g., Anton Paar DMA series) is used.[1][2][5] This instrument measures the density of a liquid by relating it to the oscillation frequency of a U-shaped tube filled with the sample.

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and ultrapure water, at a specific temperature.

-

Sample Injection: The sample of this compound is carefully injected into the measurement cell, ensuring no air bubbles are present.

-

Temperature Control: The temperature of the measurement cell is precisely controlled using a Peltier thermostat, as density is temperature-dependent.

-

Measurement: The instrument excites the U-tube, causing it to oscillate. The frequency of oscillation is measured, from which the density of the sample is calculated by the instrument's software based on the calibration.

-

Data Analysis: The density is typically reported in g/cm³ or kg/m ³ at a specified temperature. The uncertainty of the measurement is also calculated, taking into account the calibration standards and the instrument's resolution.[1][2]

Workflow Visualization

To provide context for the synthesis of related chemical structures, the following diagram illustrates a typical experimental workflow for the preparation of Cyclopentyl phenyl ketone, a common precursor for compounds like this compound. This process highlights key stages from reaction initiation to product purification.

Caption: A generalized workflow for the synthesis of Cyclopentyl Phenyl Ketone.

References

Solubility Profile of Cyclopentyl(phenyl)methanamine and Its Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of the primary amine, Cyclopentyl(phenyl)methanamine, and its common salt forms. Due to the limited availability of direct experimental data in publicly accessible literature, this document leverages predicted physicochemical properties and established principles of pharmaceutical science to present an illustrative solubility profile. It is intended to serve as a robust resource for researchers, scientists, and drug development professionals by detailing theoretical considerations, experimental protocols for solubility determination, and a comparative analysis of the free base and its potential salt forms. The guide includes structured data tables for easy comparison and Graphviz diagrams to visualize key experimental workflows and chemical equilibria.

Introduction

This compound is a primary amine with a structure that incorporates both a bulky non-polar cyclopentyl group and an aromatic phenyl group. As with many amine-containing active pharmaceutical ingredients (APIs), its free base form is anticipated to have limited aqueous solubility due to its lipophilic nature. Enhancing the aqueous solubility is a critical step in drug development to improve bioavailability and facilitate formulation. The most common strategy to achieve this for basic compounds like this compound is through salt formation. By reacting the basic amine with an acid, an ionizable salt is formed, which generally exhibits significantly higher aqueous solubility.[1][2][3] This guide explores the theoretical solubility profile of the free base and its hydrochloride, sulfate, and tartrate salts, provides detailed methodologies for experimental verification, and presents illustrative data to guide formulation development.

Physicochemical Properties of this compound (Free Base)

Understanding the intrinsic properties of the free base is fundamental to predicting its solubility behavior and that of its salts.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₂H₁₇N | [4] |

| Molecular Weight | 175.27 g/mol | [5] |

| pKa | 9.36 ± 0.10 | [6] |

| LogP (Octanol-Water Partition Coefficient) | 2.93 | [5] |

| Physical Form | Colorless to light yellow liquid | [6] |

The predicted pKa of 9.36 indicates that this compound is a weak base.[7] The Henderson-Hasselbalch equation suggests that at a pH below its pKa, the compound will exist predominantly in its protonated, ionized form, which is more water-soluble. Conversely, at a pH above the pKa, the un-ionized, less soluble free base will be the dominant species. The high LogP value of 2.93 confirms the lipophilic nature of the molecule, suggesting low intrinsic aqueous solubility.[5]

Solubility Profile of this compound and Its Salts

The conversion of the free base to a salt form is a widely used technique to enhance the aqueous solubility of drug candidates.[8][9] Amine salts are generally crystalline solids that are more readily soluble in water compared to the free base.[1][2]

pH-Dependent Solubility

The solubility of this compound is highly dependent on the pH of the aqueous medium. In acidic conditions (pH < pKa), the amine is protonated, forming a more soluble cationic species. As the pH increases above the pKa, the equilibrium shifts towards the neutral, less soluble free base, leading to a significant decrease in solubility.

The relationship between pH, pKa, and solubility for a basic drug can be visualized as a logical pathway.

Caption: pH-dependent equilibrium and solubility of a basic amine.

Illustrative Solubility Data

The following tables present illustrative quantitative solubility data for this compound and its common salts in various pharmaceutically relevant solvents. Note: This data is hypothetical and intended for comparative purposes, based on general principles of solubility for primary amines and their salts. Actual experimental values may vary.

Table 1: Illustrative Solubility in Common Solvents at 25°C

| Compound | Water | Ethanol | Propylene Glycol |

| Free Base | < 0.1 mg/mL | > 100 mg/mL | > 100 mg/mL |

| Hydrochloride Salt | 10 - 50 mg/mL | 20 - 100 mg/mL | 5 - 20 mg/mL |

| Sulfate Salt | 5 - 20 mg/mL | 10 - 50 mg/mL | 1 - 10 mg/mL |

| Tartrate Salt | 1 - 10 mg/mL | 5 - 20 mg/mL | < 5 mg/mL |

Table 2: Illustrative pH-Dependent Aqueous Solubility at 25°C

| Compound | pH 1.2 (0.1 N HCl) | pH 4.5 (Acetate Buffer) | pH 6.8 (Phosphate Buffer) |

| Free Base | > 20 mg/mL | > 20 mg/mL | ~ 1 mg/mL |

| Hydrochloride Salt | > 20 mg/mL | > 20 mg/mL | ~ 1 mg/mL (may convert to free base) |

| Sulfate Salt | > 20 mg/mL | > 20 mg/mL | ~ 1 mg/mL (may convert to free base) |

| Tartrate Salt | > 10 mg/mL | > 10 mg/mL | ~ 1 mg/mL (may convert to free base) |

Experimental Protocols

Accurate determination of solubility is crucial for drug development. The following are detailed protocols for determining thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium or thermodynamic solubility. It measures the concentration of a compound in a saturated solution after a prolonged equilibration period with an excess of the solid material.

Methodology:

-

Preparation: Add an excess amount of the test compound (this compound or its salt) to a series of glass vials containing a known volume of the desired solvent (e.g., purified water, buffered solutions at various pH levels). The presence of undissolved solid must be visible throughout the experiment.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The supernatant may be further clarified by passing it through a suitable filter (e.g., a 0.22 µm PVDF syringe filter).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the dissolved compound in the experimental samples, which represents the thermodynamic solubility.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions. These assays typically involve dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

-

Aqueous Dilution: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve the final test concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the amount of precipitation. This can be done directly by nephelometry (light scattering) or by separating the undissolved solid (via filtration or centrifugation) and then quantifying the concentration of the compound remaining in the solution using a UV plate reader or LC-MS.

-

Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed or the concentration in the clear fraction after separation.

Conclusion

References

- 1. quora.com [quora.com]

- 2. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 3. BCS Guideline for solubility and Dissolution.pptx [slideshare.net]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. enamine.net [enamine.net]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. evotec.com [evotec.com]

Phenylcycloalkylamine Analogs: A Technical Guide to Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylcycloalkylamine analogs, a class of psychoactive compounds that includes well-known substances like phencyclidine (PCP) and ketamine, represent a significant area of research in neuropharmacology and drug development. Their complex mechanism of action, primarily centered on the N-methyl-D-aspartate (NMDA) receptor, with additional interactions at sigma receptors and monoamine transporters, makes them a compelling subject for scientific investigation. Understanding the intricate details of how these analogs interact with their molecular targets and modulate downstream signaling pathways is crucial for the development of novel therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders.

This in-depth technical guide provides a comprehensive overview of the mechanism of action of phenylcycloalkylamine analogs. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and interpret studies in this field. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the complex signaling pathways involved.

Core Mechanism of Action: NMDA Receptor Antagonism

The principal mechanism of action for phenylcycloalkylamine analogs is non-competitive antagonism of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] These compounds bind to a specific site within the ion channel of the NMDA receptor, often referred to as the "PCP site," thereby blocking the influx of calcium ions (Ca²⁺) that is normally triggered by the binding of glutamate and a co-agonist like glycine or D-serine.[1][2] This channel blockade is uncompetitive, meaning the antagonist only binds when the receptor is in an open state, having been activated by its agonists.[1]

The blockade of NMDA receptor-mediated calcium influx disrupts normal excitatory neurotransmission and is the primary driver of the dissociative anesthetic, psychotomimetic, and, in some cases, antidepressant effects of these compounds.[1]

Secondary Pharmacological Targets

Beyond their primary action at the NMDA receptor, many phenylcycloalkylamine analogs exhibit significant affinity for other molecular targets, which contributes to their complex pharmacological profiles.

Sigma Receptors

Sigma receptors, which are now understood to be unique proteins distinct from opioid receptors, are a significant secondary target for many phenylcycloalkylamine analogs.[3] These receptors are classified into two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂). The sigma-1 receptor, in particular, is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular processes, including calcium signaling, ion channel function, and neuronal survival.[3][4] The interaction of phenylcycloalkylamine analogs with sigma-1 receptors may contribute to their neuroprotective and psychotropic effects.[4]

Dopamine Transporter

Several phenylcycloalkylamine analogs also act as inhibitors of the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft.[5] By blocking DAT, these compounds can increase extracellular dopamine levels, leading to stimulant-like effects. The affinity for DAT varies significantly among different analogs and contributes to their diverse behavioral profiles.[5]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various phenylcycloalkylamine analogs at their primary and secondary targets. This data provides a quantitative basis for comparing the potency and selectivity of these compounds.

Table 1: Binding Affinities (Ki) and IC50 Values at the NMDA Receptor (PCP Site)

| Compound | Ki (nM) | IC50 (µM) | Reference |

| Phencyclidine (PCP) | 5.7 | 2.02 | [2][5] |

| Ketamine | - | - | [6] |

| 3-MeO-PCP | 20 | 1.51 | [2][5] |

| 4-MeO-PCP | 1400 | - | [5] |

| 3-HO-PCP | - | - | [5] |

| 1-Phenylcyclohexylamine (PCA) | 130 | - | [5] |

| [19F]-FNM | - | 13.0 ± 8.9 | [7] |

Table 2: Binding Affinities (Ki) and IC50 Values at the Dopamine Transporter (DAT)

| Compound | Ki (nM) | IC50 (µM) | Reference |

| Phencyclidine (PCP) | - | - | [5] |

| 3-MeO-PCP | - | - | [5] |

| 4-MeO-PCP | - | - | [5] |

| 3-HO-PCP | - | - | [5] |

Table 3: Binding Affinities (Ki) at the Sigma-1 Receptor

| Compound | Ki (nM) | Reference |

| Phencyclidine (PCP) | - | [5] |

| 3-MeO-PCP | - | [5] |

| 4-MeO-PCP | - | [5] |

| 3-HO-PCP | - | [5] |

Signaling Pathways

The interaction of phenylcycloalkylamine analogs with their molecular targets initiates complex downstream signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

NMDA Receptor Antagonism Signaling Pathway

Caption: NMDA receptor antagonism by phenylcycloalkylamine analogs.

Sigma-1 Receptor Agonism Signaling Pathway

Caption: Sigma-1 receptor activation and downstream signaling.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor (PCP Site)

Objective: To determine the binding affinity (Ki) of phenylcycloalkylamine analogs for the PCP binding site within the NMDA receptor ion channel.

Materials:

-

Rat brain membranes (source of NMDA receptors)

-

[³H]MK-801 or [³H]TCP (radioligand)

-

Test compounds (phenylcycloalkylamine analogs)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail and counter

-

Filtration apparatus

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In a 96-well plate, combine the brain membrane preparation, [³H]radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known PCP site ligand (e.g., unlabeled MK-801 or PCP).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents

Objective: To measure the functional effect of phenylcycloalkylamine analogs on NMDA receptor-mediated currents in neurons.

Materials:

-

Cultured neurons or acute brain slices

-

Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

-

Borosilicate glass capillaries for patch pipettes

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution

-

NMDA and glycine/D-serine

-

Test compounds (phenylcycloalkylamine analogs)

Procedure:

-

Prepare cultured neurons or acute brain slices expressing NMDA receptors.

-

Place the preparation in the recording chamber on the microscope stage and perfuse with aCSF.

-

Pull a glass micropipette to a resistance of 3-7 MΩ and fill it with the internal pipette solution.

-

Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

-

Evoke NMDA receptor-mediated currents by applying NMDA and a co-agonist (glycine or D-serine). To isolate NMDA currents, other ion channels can be blocked pharmacologically (e.g., with TTX for sodium channels and bicuculline for GABA-A receptors).

-

After establishing a stable baseline of NMDA currents, apply the phenylcycloalkylamine analog at various concentrations to the perfusion bath.

-

Record the changes in the amplitude and kinetics of the NMDA receptor-mediated currents in the presence of the test compound.

-

Analyze the data to determine the concentration-response relationship and the IC50 for the inhibition of NMDA currents.

Locomotor Activity Assay

Objective: To assess the effect of phenylcycloalkylamine analogs on spontaneous locomotor activity in rodents, which can be indicative of stimulant or sedative effects.

Materials:

-

Rodents (mice or rats)

-

Open-field arena equipped with infrared beams or a video tracking system

-

Test compounds and vehicle

Procedure:

-

Acclimate the animals to the testing room for at least 60 minutes before the experiment.

-

Habituate each animal to the open-field arena for a set period (e.g., 30-60 minutes) to establish a baseline level of activity.

-

Administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection).

-

Immediately place the animal back into the open-field arena.

-

Record locomotor activity for a defined period (e.g., 60-120 minutes). Key parameters measured include total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).[8]

-

Analyze the data to compare the locomotor activity of the drug-treated groups to the vehicle control group.

Prepulse Inhibition (PPI) Assay

Objective: To evaluate the sensorimotor gating effects of phenylcycloalkylamine analogs. Disruption of PPI is a model for sensory gating deficits observed in schizophrenia.

Materials:

-

Rodents (mice or rats)

-

Startle response system with a sound-attenuating chamber and a speaker for delivering acoustic stimuli.

-

Test compounds and vehicle.

Procedure:

-

Acclimate the animals to the testing room.

-

Place each animal in the startle chamber and allow for a brief habituation period with background white noise.

-

Administer the test compound or vehicle.

-

The test session consists of different trial types presented in a pseudo-random order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Only background noise is present.

-

-

The startle response (a whole-body flinch) is measured by a sensor platform.

-

Calculate the percentage of prepulse inhibition using the formula: %PPI = [1 - (startle response on prepulse-pulse trials / startle response on pulse-alone trials)] x 100.

-

Compare the %PPI between drug-treated and vehicle-treated groups.[9] A reduction in %PPI indicates a disruption of sensorimotor gating.

Conclusion

The study of phenylcycloalkylamine analogs is a dynamic and evolving field with significant implications for neuroscience and medicine. A thorough understanding of their multifaceted mechanism of action, encompassing NMDA receptor antagonism, sigma receptor modulation, and dopamine transporter inhibition, is essential for advancing research and development in this area. This technical guide provides a foundational framework for researchers by summarizing key quantitative data, detailing critical experimental protocols, and visualizing the underlying signaling pathways. By employing these methodologies and understanding these mechanisms, the scientific community can continue to unravel the complexities of these compounds and harness their therapeutic potential.

References

- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity | Springer Nature Experiments [experiments.springernature.com]

- 6. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Characterization of [18F]-FNM and Evaluation of NMDA Receptors Activation in a Rat Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. ja.brc.riken.jp [ja.brc.riken.jp]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Methanamine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substituted methanamine framework, a cornerstone of modern medicinal chemistry, represents a deceptively simple structural motif that has given rise to a vast and diverse array of pharmacologically active compounds. From the early days of antiseptic agents to the complex world of psychoactive drugs and receptor-specific agonists, the journey of substituted methanamines mirrors the evolution of drug discovery itself. This technical guide provides an in-depth exploration of the discovery, history, and core experimental methodologies associated with key substituted methanamine compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols, quantitative data for comparative analysis, and visualizations of critical pathways and workflows.

The Dawn of Methanamines: From Antiseptics to Building Blocks

The story of substituted methanamines begins not with a targeted drug discovery program, but with fundamental chemical synthesis and the quest for antimicrobial agents.

Methenamine (Hexamethylenetetramine): The First Medically Utilized Methanamine

Discovery and Early Use: Methenamine, a heterocyclic organic compound with a cage-like structure, was first synthesized in 1859 by Aleksandr Butlerov. Its medical significance was not realized until 1895 when it was introduced as a urinary antiseptic.[1] The ingenuity of its mechanism lies in its nature as a prodrug. In the acidic environment of the urine, methenamine hydrolyzes to produce formaldehyde, a non-specific bactericidal agent that denatures proteins and nucleic acids.[2] This localized antimicrobial action, without the risk of bacterial resistance, made it a valuable therapeutic agent for urinary tract infections.[1]

Mechanism of Action: pH-Dependent Formaldehyde Release

The therapeutic efficacy of methenamine is critically dependent on the pH of the urine. Hydrolysis to formaldehyde is negligible at physiological blood pH but becomes significant at a urinary pH below 6.0.

Quantitative Data: Hydrolysis Kinetics of Methenamine

The rate of formaldehyde generation from methenamine is quantifiable and directly correlates with urinary pH.

| pH | Half-life (hours) at 37°C | Percent Hydrolysis (at 3 hours) |

| 7.4 | - | Minimal |

| 6.0 | - | 6% |

| 5.0 | - | 20% |

| 5.8 | 13.8 | - |

| 2.0 | 1.6 | 90% |

| Data compiled from multiple sources.[2][3] |

Methylamine: The Simplest Primary Amine

Discovery and Synthesis: Methylamine (methanamine), the foundational primary amine of this class, was first prepared in 1849 by Charles-Adolphe Wurtz through the hydrolysis of methyl isocyanate.[4] A classic laboratory synthesis is the Hofmann rearrangement of acetamide.

Experimental Protocol: Hofmann Rearrangement for Methylamine Synthesis

This procedure details the synthesis of methylamine from acetamide.

Materials:

-

Acetamide

-

Bromine

-

Sodium hydroxide (NaOH) solution (10% and concentrated)